molecular formula C37H46N6O B12387309 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol

1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol

Cat. No.: B12387309
M. Wt: 590.8 g/mol
InChI Key: DAMVLLAQUZPVCW-UHFFFAOYSA-N
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Description

  • The benzylamino group is introduced via nucleophilic substitution reactions.
  • Reagents: Benzylamine and suitable leaving groups.
  • Conditions: Mild temperatures and polar solvents.
  • Synthesis of the Piperidine Ring:

    • The piperidine ring is constructed through cyclization reactions.
    • Reagents: Amines and carbonyl compounds.
    • Conditions: Elevated temperatures and acidic catalysts.
  • Attachment of the Naphthalene Moiety:

    • The naphthalene moiety is attached through coupling reactions.
    • Reagents: Naphthalene derivatives and coupling agents.
    • Conditions: Elevated temperatures and inert atmosphere.
  • Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    • Formation of the Pyrimidine Ring:

      • Starting with appropriate precursors, the pyrimidine ring is synthesized through a series of condensation reactions.
      • Reagents: Ammonia, aldehydes, and ketones.
      • Conditions: Elevated temperatures and acidic or basic catalysts.

    Chemical Reactions Analysis

    Types of Reactions: 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol undergoes various chemical reactions, including:

    • Oxidation:

      • Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
      • Conditions: Mild to moderate temperatures.
      • Major Products: Oxidized derivatives with altered functional groups.
    • Reduction:

      • Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
      • Conditions: Mild temperatures and inert atmosphere.
      • Major Products: Reduced derivatives with altered functional groups.
    • Substitution:

      • Reagents: Nucleophiles or electrophiles.
      • Conditions: Mild to moderate temperatures and polar solvents.
      • Major Products: Substituted derivatives with new functional groups.

    Common Reagents and Conditions:

    • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
    • Reducing agents: Sodium borohydride, lithium aluminum hydride.
    • Solvents: Polar solvents such as ethanol, methanol, and water.
    • Catalysts: Acidic or basic catalysts depending on the reaction type.

    Scientific Research Applications

    1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol has several scientific research applications, including:

    • Medicinal Chemistry:

      • Potential use as a lead compound for the development of new pharmaceuticals.
      • Investigation of its pharmacological properties and therapeutic potential.
    • Biology:

      • Study of its interactions with biological macromolecules such as proteins and nucleic acids.
      • Exploration of its effects on cellular processes and pathways.
    • Industry:

      • Use as an intermediate in the synthesis of other complex organic compounds.
      • Potential applications in the development of new materials and chemicals.

    Mechanism of Action

    The mechanism of action of 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. These may include:

    • Molecular Targets:

      • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
      • Receptors: Binding to receptors on the cell surface or within the cell.
    • Pathways Involved:

      • Signal Transduction: Modulation of signaling pathways that regulate cellular functions.
      • Gene Expression: Influence on the expression of genes involved in various biological processes.

    Comparison with Similar Compounds

    • 1-[6-(Amino)pyrimidin-4-yl]-3-[[[6-[(3-methyl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol.
    • 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-ethyl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol.
  • Uniqueness:

    • The presence of the specific functional groups and structural motifs in 1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol contributes to its unique chemical and biological properties.
    • Differences in the substituents and ring structures can lead to variations in reactivity, stability, and biological activity.
  • Properties

    Molecular Formula

    C37H46N6O

    Molecular Weight

    590.8 g/mol

    IUPAC Name

    1-[6-(benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol

    InChI

    InChI=1S/C37H46N6O/c1-27(2)35-36(15-7-16-36)24-43(35)22-29-13-14-31-30(19-29)11-6-12-32(31)39-23-37(44)17-8-18-42(25-37)34-20-33(40-26-41-34)38-21-28-9-4-3-5-10-28/h3-6,9-14,19-20,26-27,35,39,44H,7-8,15-18,21-25H2,1-2H3,(H,38,40,41)

    InChI Key

    DAMVLLAQUZPVCW-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1C2(CCC2)CN1CC3=CC4=C(C=C3)C(=CC=C4)NCC5(CCCN(C5)C6=NC=NC(=C6)NCC7=CC=CC=C7)O

    Origin of Product

    United States

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